2-Fluoro-5-(4-methoxyphenyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Medicinal and Agrochemical Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal and agrochemical chemistry. nih.govnih.govinnospk.comresearchgate.net Its presence is integral to the structure of numerous pharmaceuticals and agrochemicals due to its ability to engage in various biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity to the molecule, which can influence its solubility, membrane permeability, and binding affinity to biological targets. nih.gov This versatility has led to the incorporation of pyridine moieties into a wide array of bioactive compounds, including antiviral, anticancer, and antifungal agents. innospk.commdpi.com In the agrochemical sector, pyridine-containing compounds have been developed as potent herbicides, insecticides, and fungicides. nih.govnih.gov
Overview of 2-Fluoro-5-(4-methoxyphenyl)pyridine within the Context of Advanced Chemical Synthesis and Applications
This compound stands as a significant building block in the synthesis of more complex and high-value chemical entities. Its structure, which combines a fluorinated pyridine ring with a methoxy-substituted phenyl group, makes it a valuable intermediate in the development of specialized molecules. This compound is particularly noted for its application in the synthesis of advanced imaging agents, such as positron emission tomography (PET) ligands. For instance, it is a precursor in the synthesis of molecules designed to be potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for various neuropsychiatric disorders. nih.govacs.org The presence of the 2-fluoro substituent on the pyridine ring and the 4-methoxyphenyl (B3050149) group provides specific steric and electronic properties that are crucial for its reactivity and subsequent biological activity in the final, more complex molecule.
Chemical and Physical Properties of this compound
The fundamental properties of a chemical compound are critical for its application in synthesis and material science. The following table outlines the key physical and chemical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO | chemicalbook.com |
| Molecular Weight | 203.21 g/mol | chemicalbook.com |
| CAS Number | 444120-93-8 | chemicalbook.com |
| Appearance | Solid (inferred from related compounds) | |
| Storage Temperature | Room Temperature | chemicalbook.com |
Synthesis of this compound
The primary method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.
In a typical synthesis, 5-bromo-2-fluoropyridine (B45044) is reacted with (4-methoxyphenyl)boronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable solvent system, often a mixture of dioxane and water. The reaction mixture is heated to reflux to drive the coupling to completion.
A closely related synthesis of 2-fluoro-5-(4-fluorophenyl)pyridine, which follows the same synthetic principle, has been reported to proceed with a high yield of 85%. nih.gov This suggests that the synthesis of this compound via Suzuki-Miyaura coupling is an efficient and viable method.
General Reaction Scheme:
Spectroscopic Data
While specific, detailed spectroscopic data for this compound is not widely published in readily accessible literature, data for closely related compounds provides valuable insight into the expected spectral characteristics. For instance, the ¹H and ¹³C NMR spectra of a derivative, methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, have been reported. nih.gov The analysis of such related structures allows for the prediction of the chemical shifts and coupling patterns for the title compound.
Expected ¹H NMR Spectral Regions:
Aromatic Protons: Signals for the pyridine and phenyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm).
Methoxy (B1213986) Protons: A singlet corresponding to the -OCH₃ group would be expected around δ 3.8-4.0 ppm.
Expected ¹³C NMR Spectral Regions:
Aromatic Carbons: A series of signals in the downfield region (typically δ 110-165 ppm). The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant.
Methoxy Carbon: A signal for the -OCH₃ carbon would likely appear around δ 55 ppm.
Research Findings and Applications
Research involving this compound primarily highlights its role as a crucial intermediate in the synthesis of molecules with potential applications in medicinal chemistry. Its structure is strategically designed to be a part of larger, more complex molecules with specific biological targets.
One of the most significant applications is in the development of PET imaging ligands for the mGluR2 receptor. nih.govacs.org The this compound moiety serves as a core component of these ligands, which are used to study neuropsychiatric disorders. The methoxy group, in particular, can be a site for radiolabeling with isotopes like Carbon-11. nih.gov
While direct biological activity of this compound itself is not extensively documented, its utility as a synthetic precursor is well-established in the context of creating biologically active compounds. The principles of its synthesis, primarily through Suzuki-Miyaura coupling, are fundamental in modern organic chemistry for constructing biaryl systems present in many pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.netbohrium.com
Properties
IUPAC Name |
2-fluoro-5-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFLNQUJBKKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650455 | |
| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444120-93-8 | |
| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Fluoro 5 4 Methoxyphenyl Pyridine and Its Derivatives
Regioselective Functionalization Strategies
The precise installation of substituents on the pyridine (B92270) ring is a cornerstone of modern organic synthesis. For a molecule like 2-Fluoro-5-(4-methoxyphenyl)pyridine, controlling the regiochemistry is paramount. The following sections detail the primary advanced methods for achieving this, categorized into two main approaches: traditional cross-coupling via a pre-functionalized precursor and direct C-H activation.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition metal catalysis, particularly palladium-catalyzed cross-coupling, remains a dominant and reliable method for constructing C-C bonds. This approach typically involves a two-step sequence: the synthesis of a functionalized pyridine precursor, followed by its coupling with an appropriate partner.
The synthesis of pyridylboronic esters through C-H borylation is a powerful method for preparing precursors for subsequent cross-coupling reactions. digitellinc.com Iridium-catalyzed C-H borylation is a particularly valuable technique for creating aryl and heteroaryl boronates. rsc.orgnih.gov However, the application of this method to pyridines can be complicated by the coordinating ability of the nitrogen atom, which can inhibit the catalyst. rsc.orgnih.gov This inhibitory effect can often be overcome by the presence of a substituent at the C-2 position. rsc.orgnih.gov
The regioselectivity of the borylation is primarily governed by steric factors, allowing for predictable functionalization. digitellinc.comresearchgate.net For a 2-fluoropyridine (B1216828) substrate, borylation is directed away from the fluorine and the nitrogen, typically towards the less sterically hindered positions. To synthesize a precursor for this compound, a common starting material is a halogenated 2-fluoropyridine, such as 2-fluoro-5-bromopyridine. This molecule can then be converted to the corresponding boronic acid or ester. For instance, (5-Bromo-2-fluoropyridin-3-yl)boronic acid is a known compound derived from 5-bromo-2-fluoropyridine (B45044). cymitquimica.com
The choice of catalyst and boron source is critical for achieving high regioselectivity and yield. By modifying the ligand environment of the iridium catalyst and selecting between diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) and monoboron reagents like pinacolborane (HBpin), it is possible to selectively borylate C-H bonds even where steric differences are minimal, such as between fluorine and hydrogen. nih.gov
Table 1: Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Substrate Type | Catalyst System | Boron Source | Key Feature | Reference |
|---|---|---|---|---|
| Substituted Pyridines | Iridium Complex | B₂pin₂ / HBpin | Sterically governed regioselectivity. digitellinc.com | digitellinc.com |
| Azinyl Substrates | Iridium Complex | B₂pin₂ | Catalyst inhibition by nitrogen lone pair is a challenge. rsc.orgnih.gov | rsc.orgnih.gov |
The Suzuki-Miyaura coupling is a premier method for forming the C(sp²)–C(sp²) bond between the fluoropyridine and the methoxyphenyl ring. nih.gov This reaction typically involves the palladium-catalyzed coupling of a halogenated pyridine with an arylboronic acid or its ester derivative. libretexts.org To synthesize this compound, the most direct Suzuki-Miyaura approach couples 2-fluoro-5-halopyridine (e.g., 2-fluoro-5-bromopyridine) with 4-methoxyphenylboronic acid.
The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for an efficient reaction. Catalyst systems based on palladium complexes with phosphine (B1218219) ligands, such as Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), are commonly employed. nih.gov
Research has shown that 2-bromo-5-fluoropyridine (B41290) can effectively undergo Suzuki coupling with various phenylboronic acids. sigmaaldrich.com Similarly, the coupling of 2-pyridyl nucleophiles with aryl bromides like 4-bromoanisole (B123540) has been successfully demonstrated. nih.gov While highly effective, the synthesis of biaryls with electron-poor fluorinated rings can sometimes be challenging and may require optimized conditions or more active catalysts. acs.org
Table 2: Suzuki-Miyaura Coupling for Arylpyridine Synthesis
| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Typical Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Good | sigmaaldrich.com |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | 5-89% | nih.govclaremont.edu |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂dba₃ / Phosphine Ligand | KF | 74% | nih.gov |
Direct C-H Activation and Functionalization Approaches
Direct C-H activation offers a more atom- and step-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the pyridine ring. researchgate.netchemrxiv.org This strategy involves the direct coupling of a C-H bond in one partner with a functionalized second partner.
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for synthesizing 2-arylpyridines. chemrxiv.orgchemrxiv.org This method allows for the direct coupling of a fluoropyridine's C-H bond with an aryl halide, such as 4-bromoanisole. researchgate.net This approach streamlines the synthesis by eliminating the need to prepare an organometallic pyridine reagent. researchgate.net
An efficient protocol for the synthesis of 2-(fluorinated aryl)pyridines involves the direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives. researchgate.netchemrxiv.org This transformation exhibits broad functional group tolerance and can be performed using a palladium catalyst, often with a phosphine ligand, and a base. researchgate.netchemrxiv.org Another strategy involves the direct arylation of pyridine N-oxides, which shows excellent regioselectivity for the 2-position, followed by deoxygenation to yield the 2-arylpyridine. nih.gov These methods provide a more sustainable and cost-effective route to complex fluorinated aromatic compounds. researchgate.netchemrxiv.org
Table 3: Palladium-Catalyzed Direct C-H Arylation of Pyridine Derivatives
| Pyridine Substrate | Arylating Agent | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Fluoroarenes | 2-Chloropyridine derivatives | Pd catalyst | Streamlined, cost-effective alternative to cross-coupling. researchgate.netchemrxiv.org | researchgate.netchemrxiv.org |
| Pyridine N-Oxides | Aryl bromides | Pd(OAc)₂ / Ligand | Complete regioselectivity for the 2-position. nih.gov | nih.gov |
Rhodium(III) catalysts, particularly those of the [CpRh(III)] type (where Cp is a pentamethylcyclopentadienyl ligand), have proven highly effective for C-H activation and functionalization. nih.govresearchgate.net These catalysts can enable the synthesis of complex pyridines through annulation reactions or direct C-H arylations. rsc.org
One notable approach involves the Rh(III)-catalyzed reaction of α-fluoro-α,β-unsaturated oximes with alkynes to construct multi-substituted 3-fluoropyridines. nih.govnih.govresearchgate.net While this method builds the ring rather than functionalizing a pre-existing one, it showcases the power of Rh(III) in accessing fluorinated pyridines via C-H activation pathways. For pre-existing pyridine rings, Rh(III) catalysis is effective in the direct functionalization of C-H bonds in substrates like 2-phenylpyridines, demonstrating high regioselectivity and functional group tolerance. researchgate.net The mechanism generally proceeds through a cyclometalated Rh(III) intermediate, which then reacts with the coupling partner. researchgate.net These methods represent a frontier in the efficient synthesis of value-added molecules from simple starting materials. researchgate.net
Table 4: Rhodium(III)-Catalyzed C-H Functionalization of Pyridine Precursors
| Substrate Type | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| α-Fluoro-α,β-unsaturated oximes | Alkynes | [Cp*RhCl₂]₂ / AgOAc | Multi-substituted 3-fluoropyridines | nih.govnih.govresearchgate.net |
| 2-Phenylpyridines | Various (alkynes, etc.) | Rh(III) catalyst | Functionalized 2-phenylpyridines | researchgate.net |
Influence of Fluorine Substitution on C-H Activation Regioselectivity
The presence of a fluorine atom on the pyridine ring significantly influences the regioselectivity of C-H activation reactions, a cornerstone of modern synthetic chemistry for its efficiency and atom economy. rsc.org The fluorine atom, being highly electronegative, exerts a strong inductive effect, which modulates the electronic properties of the pyridine ring. nih.gov
Research shows that in 3-substituted pyridines, the presence of a fluorine atom at the 3-position directs C-H arylation to the C4-position. nih.gov This selectivity is attributed to a combination of electronic and steric factors. Electronically, the fluorine atom increases the acidity of the adjacent C-H bonds, making them more susceptible to activation. nih.gov Mechanistically, in palladium-catalyzed reactions, electronic repulsion between the lone pair of the pyridine nitrogen and the polarized C-Pd bond can inhibit arylation at the C2 and C6 positions, thereby favoring the C3 and C4 sites. nih.gov
For 3,5-disubstituted pyridines, direct fluorination with reagents like silver(II) fluoride (AgF₂) shows high selectivity for the C-H bonds adjacent to the nitrogen atom (the 2- and 6-positions). nih.govacs.org This is particularly true for pyridines containing electron-withdrawing or halo-substituents. nih.govacs.org For a substrate like 5-(4-methoxyphenyl)pyridine, direct fluorination would be predicted to occur selectively at the C2 position, adjacent to the nitrogen, leading to the desired this compound. This selectivity is driven by the initial coordination of the fluorinating agent to the basic nitrogen atom, which then directs the reaction to the adjacent C-H bond. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorination
Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for introducing fluorine onto a pyridine ring. nih.govacs.org This approach typically involves the displacement of a leaving group, such as a chloro or nitro group, at the 2- or 4-position of the pyridine ring by a fluoride ion. acs.orgresearchgate.net The reaction is facilitated by the electron-deficient nature of the pyridine ring, especially at positions ortho and para to the nitrogen atom, which stabilizes the anionic Meisenheimer intermediate formed during the reaction. stackexchange.com
The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I when the rate-determining step is the initial nucleophilic attack, due to the high electronegativity of fluorine enhancing the electrophilicity of the carbon atom. sci-hub.se For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org
Various fluoride sources can be employed, with anhydrous sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) often providing higher reactivity and allowing for milder reaction conditions. researchgate.netacs.org For example, 3-substituted-2,6-dichloropyridines can be converted to their corresponding 2,6-difluoro derivatives using CsF in DMSO. researchgate.net Recently, tetramethylammonium (B1211777) fluoride alcohol adducts, such as Me₄NF•t-AmylOH, have been developed as practical, bench-stable reagents for SNAr fluorination under mild conditions (e.g., 80 °C in DMSO). nih.gov
A notable strategy for synthesizing 2-fluoro-5-arylpyridines involves activating a pyridine N-oxide, converting it to a 2-pyridyltrialkylammonium salt, and then displacing the ammonium (B1175870) group with fluoride. acs.org This method has shown high regioselectivity, with substitution occurring exclusively para to the existing substituent on 3-substituted pyridine N-oxides. acs.org For example, 5-phenylpyridine N-oxide was converted to 2-fluoro-5-phenylpyridine (B1439632) in 84% yield using this approach. acs.org
Dearomatization-Recyclization Strategies in Fluoropyridine Synthesis
More intricate synthetic routes to fluorinated pyridines involve dearomatization-recyclization strategies. These methods construct the fluorinated pyridine ring from acyclic or different heterocyclic precursors, offering access to substitution patterns that are difficult to achieve through direct functionalization.
One such approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org The resulting 1,5-dicarbonyl intermediate can then undergo a one-pot condensation with ammonium acetate (B1210297) to form a diversely substituted 3-fluoropyridine (B146971). acs.org This method is advantageous as it builds the pyridine ring with the fluorine atom already in place and can be performed as a one-pot procedure, simplifying the synthetic process. acs.org
Another powerful strategy is the Rh(III)-catalyzed C–H functionalization approach, which constructs multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This reaction proceeds via a C-H activation and annulation cascade to build the pyridine ring. A key advantage of this method is its high regioselectivity, especially when using terminal alkynes, which yields single isomers of the 5-substituted 3-fluoropyridine products. nih.gov
These ring-forming strategies provide valuable alternatives to traditional methods, enabling the synthesis of complex fluoropyridine structures from readily available starting materials. acs.org
Novel Routes and Green Chemistry Considerations in Fluorinated Pyridine Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fluorinated pyridines, aiming for more sustainable and environmentally friendly processes. dovepress.com Key areas of focus include the use of safer solvents, microwave-assisted synthesis, and the development of catalytic processes that minimize waste. researchgate.netrsc.orgacs.org
One greener approach to fluorination is the use of ionic liquids as recyclable solvents for reactions like the Balz-Schiemann reaction (diazotization of an amine followed by thermal decomposition). researchgate.netresearchgate.net This can simplify product isolation and reduce volatile organic waste. researchgate.net Furthermore, recent research has explored C-H fluorination in pure water at room temperature, promoted by pyridine N-oxyl radicals, representing a significant step towards environmentally benign synthesis. rsc.orgrsc.org
Microwave-assisted organic synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. acs.orgacsgcipr.org For instance, efficient one-pot, multi-component reactions to synthesize novel pyridine derivatives have been developed using microwave irradiation. acs.org
Flow chemistry offers another sustainable alternative, enabling safer handling of hazardous reagents and better control over reaction parameters. acsgcipr.org The uncatalyzed amination of 2-chloropyridine has been successfully demonstrated in a flow reactor, highlighting the potential of this technology for producing pyridine derivatives more safely and efficiently. acsgcipr.org The development of electrochemical methods for fluorination is also an emerging area, offering a potentially more sustainable route compared to traditional chemical reagents. numberanalytics.comnumberanalytics.com
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
Introduction of Additional Functional Groups onto the Pyridine Ring
Once the this compound core is synthesized, further derivatization can be achieved by introducing additional functional groups onto the pyridine ring. This is crucial for structure-activity relationship (SAR) studies in drug discovery.
Late-stage functionalization via a sequence of C-H fluorination followed by SNAr is a powerful tool. nih.gov After installing the fluorine at the 2-position, it can be displaced by a wide variety of nucleophiles (N, O, S, or C-based) under mild conditions to introduce diverse functionalities. nih.govacs.org The high reactivity of the C-F bond in 2-fluoropyridines allows these substitutions to occur with high functional group tolerance. nih.gov
Directed metalation is another key strategy. By employing a directing group, it is possible to achieve regioselective deprotonation (lithiation) of the pyridine ring, followed by quenching with an electrophile. For example, using protective groups, it is possible to metalate and then carboxylate specific vacant positions on fluorinated pyridines. researchgate.net While direct lithiation of 2-fluoropyridine itself can be complex, derivatization of the parent pyridine before fluorination or activation of other positions on the 2-fluoro-5-arylpyridine scaffold are viable routes. For instance, C-H borylation at the 3- or 4-positions of pyridines can install a boronate ester, which can then be used in subsequent cross-coupling reactions to introduce new C-C bonds. nih.gov
Modifications of the Methoxyphenyl Moiety
A primary and common modification is the O-demethylation of the methoxy (B1213986) group to reveal a phenol. This is a critical transformation as the resulting hydroxyl group can serve as a hydrogen bond donor, potentially improving biological activity. This demethylation can be achieved using various reagents, such as boron tribromide (BBr₃) or other Lewis acids.
The electron-rich nature of the methoxy-substituted benzene (B151609) ring makes it susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed to introduce substituents at the positions ortho to the methoxy group (C3' and C5' of the phenyl ring). The directing effect of the methoxy group would need to be considered in relation to the activating or deactivating nature of the pyridine ring attached at the para position.
Furthermore, the methoxy group itself can be transformed. While more challenging, it is possible to convert aryl methyl ethers into other functional groups. These modifications allow for extensive diversification of the parent molecule, enabling a thorough investigation of its biological potential.
Table of Compounds
Mechanistic Investigations of Reactions Involving 2 Fluoro 5 4 Methoxyphenyl Pyridine and Analogues
Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations
The synthesis and functionalization of 2-fluoro-5-(4-methoxyphenyl)pyridine and its analogues frequently rely on transition metal-catalyzed reactions, particularly palladium- and copper-mediated cross-couplings. mdpi.comnih.gov The elucidation of the catalytic cycles governing these transformations is fundamental to understanding reaction outcomes and optimizing conditions.
A primary synthetic route to the core structure of this compound involves the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction typically couples a halopyridine, such as 2-fluoro-5-bromopyridine, with a boronic acid, like 4-methoxyphenylboronic acid. The generally accepted catalytic cycle, mediated by a Palladium(0) complex, proceeds through three key elementary steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (e.g., C-Br) of the fluoropyridine derivative. This step forms a square planar Pd(II) intermediate.
Transmetalation: The organoboron reagent (4-methoxyphenylboronic acid), activated by a base, transfers its organic group (the 4-methoxyphenyl (B3050149) moiety) to the Pd(II) complex, displacing the halide.
Reductive Elimination: This is the final, product-forming step where the two organic ligands on the palladium center couple and are eliminated from the metal. This step forms the desired C-C bond, yielding this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com
Beyond palladium, copper catalysis is also significant, particularly for fluorination reactions that can be used to synthesize fluorinated precursors. nih.gov In some transformations, a Cu(I)/Cu(III) catalytic cycle has been proposed. nih.gov For instance, in the fluorination of aryl bromides, the presence of a directing group, such as the pyridine (B92270) nitrogen, can facilitate a C-H bond activation, leading to a Cu(III) intermediate from which the C-F bond is formed via reductive elimination. nih.gov Other transition metals, including nickel, rhodium, and iron, have also been employed in related transformations, each with its own characteristic mechanistic pathways. nih.gov
In some advanced applications, C-H activation serves as an alternative to using pre-functionalized starting materials. For example, palladium catalysts can mediate the direct arylation of a fluoropyridine. These reactions may proceed via a Pd(II)/Pd(IV) cycle, where C-H activation is facilitated by a directing group and an oxidant. nih.gov
Reaction Kinetics and Thermodynamics of Key Synthetic Steps
For transition metal-catalyzed reactions, the oxidative addition and reductive elimination steps are often rate-determining. The kinetics are influenced by several parameters, including temperature, reactant and catalyst concentration, and the nature of the solvent and any additives. researchgate.net For example, in related pyridine syntheses, temperature and the concentration of reactants have been identified as the most decisive parameters influencing the reaction course. researchgate.net
Density Functional Theory (DFT) calculations provide insight into the thermodynamics of these reactions by determining the energy barriers of transition states. In studies of analogous systems involving palladium-catalyzed reactions, insertion barriers for key steps have been calculated. For a cationic phenylpalladium(II)diimine catalyst, insertion barriers for propene were found to range from 9.3 to 13.7 kcal/mol. figshare.com Such calculations reveal how catalyst substitution affects the energy profile of the reaction; for instance, a more stable highest occupied molecular orbital (HOMO) in the catalyst has been correlated with a lower insertion barrier. figshare.com
The table below presents computed insertion barriers for a Heck reaction, illustrating the impact of catalyst substitution on reaction kinetics.
| Catalyst Substitution Pattern | Insertion Barrier (kcal/mol) | Reference |
|---|---|---|
| Symmetrical Substitutions | 9.3 - 13.7 | figshare.com |
| Unsymmetrical F and OMe Substitutions | Variable, influenced by trans-effects | figshare.com |
| t-Bu Substitution | Notably affected by steric interactions | figshare.com |
Role of Electronic and Steric Effects in Regio- and Chemoselectivity
Electronic and steric effects play a crucial role in directing the outcome of reactions involving this compound and its precursors, particularly concerning regioselectivity (where a reaction occurs on a molecule) and chemoselectivity (which functional group reacts). rsc.org
Electronic Effects: The electronic nature of the substituents on both the pyridine ring and the coupling partner significantly influences reactivity. The fluorine atom at the 2-position of the pyridine ring is strongly electron-withdrawing, which can activate the ring for certain transformations. Conversely, the methoxy (B1213986) group on the phenyl ring is electron-donating. In electrophilic aromatic substitutions involving precursors like 4-methoxyphenyl boronic acid, the electron-rich nature of the ring directs the reaction, though regioisomers can form. uniroma1.it The interplay between these opposing electronic forces is key to controlling reaction pathways. rsc.org The use of different Lewis acids can also alter the regioselectivity in such reactions. uniroma1.it
Steric Effects: Steric hindrance can prevent a reaction from occurring at a particular site. For instance, bulky substituents near a reactive center can block the approach of a catalyst or reagent, favoring reaction at a less hindered position. figshare.com In studies of related mGlu₅ modulators, it was found that there is minimal tolerance for steric bulk at certain positions on the pyridine core, with larger groups leading to a significant loss in activity. acs.org
Chemoselectivity: In molecules containing multiple reactive sites, such as different halogen atoms, chemoselectivity is paramount. The Suzuki reaction can be controlled to selectively couple at one position over another by exploiting the inherent reactivity differences of leaving groups. The established order of reactivity for palladium-catalyzed coupling is generally I > Br ≥ OTf >> Cl. nih.gov More recently, the fluorosulfate (B1228806) group (-OSO₂F) has been utilized as a versatile coupling partner, with a reactivity that falls between that of bromide and chloride (-Br > -OSO₂F > -Cl). nih.gov This predictable reactivity allows for the stepwise and selective synthesis of complex polysubstituted pyridines. nih.gov
The following table demonstrates the principle of chemoselectivity in a competitive Suzuki coupling experiment.
| Competing Substrates (1:1 Mixture) | Catalyst System | Result | Reference |
|---|---|---|---|
| 2-Fluorosulfate pyridine and 2-Bromopyridine | Pd(PPh₃)₄ / KF | 2-Bromopyridine completely consumed; 2-Fluorosulfate pyridine recovered unreacted. | nih.gov |
Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Compound Identification
High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation of Complex Derivatives
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Fluoro-5-(4-methoxyphenyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR each offer specific insights into the arrangement of atoms and their electronic environments.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxyphenyl ring, and the methoxy (B1213986) group. The protons on the 4-methoxyphenyl (B3050149) group typically appear as an AA'BB' system, a pair of doublets, due to the symmetry of the ring. The three protons on the fluoropyridine ring would present as a more complex set of coupled multiplets, with their chemical shifts and splitting patterns influenced by the adjacent fluorine atom and the nitrogen atom. The methoxy group protons are expected to appear as a sharp singlet, typically upfield.
¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, a unique signal is expected for each of the 12 carbon atoms due to the molecule's asymmetry. The carbon atom bonded to the fluorine (C-2) will show a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. surfacesciencewestern.com
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. icpms.cz It provides a highly sensitive and direct probe of the fluorine's local environment. A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift provides information about the electronic nature of the pyridine ring system. researchgate.net Furthermore, the signal will be split into a multiplet due to coupling with the adjacent protons on the pyridine ring (³JFH). icpms.czcore.ac.uk This coupling pattern helps to confirm the position of the fluorine substituent. core.ac.uk
Table 1: Predicted NMR Data for this compound This table presents expected data based on the analysis of similar structures and general spectroscopic principles.
| Technique | Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H NMR | 1 | ~8.2 | Doublet of doublets | H-6 (Pyridine) |
| 2 | ~7.8 | Triplet of doublets | H-4 (Pyridine) | |
| 3 | ~7.5 | Doublet | H-2', H-6' (Phenyl) | |
| 4 | ~7.1 | Doublet of doublets | H-3 (Pyridine) | |
| 5 | ~7.0 | Doublet | H-3', H-5' (Phenyl) | |
| 6 | ~3.8 | Singlet | -OCH₃ | |
| ¹³C NMR | 1 | ~163 (d, ¹JCF ≈ 240 Hz) | Doublet | C-2 (Pyridine) |
| 2 | ~160 | Singlet | C-4' (Phenyl) | |
| 3 | ~148 (d) | Doublet | C-6 (Pyridine) | |
| 4 | ~140 (d) | Doublet | C-4 (Pyridine) | |
| 5 | ~130 | Singlet | C-5 (Pyridine) | |
| 6 | ~129 | Singlet | C-1' (Phenyl) | |
| 7 | ~128 | Singlet | C-2', C-6' (Phenyl) | |
| 8 | ~115 | Singlet | C-3', C-5' (Phenyl) | |
| 9 | ~110 (d) | Doublet | C-3 (Pyridine) | |
| 10 | ~55 | Singlet | -OCH₃ |
| ¹⁹F NMR | 1 | ~ -70 to -90 | Multiplet | F-2 (Pyridine) |
Note: 'd' denotes a doublet. Coupling constants (J) are given in Hz. Predicted values are for illustrative purposes.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a fingerprint for the molecular structure.
FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands corresponding to the various functional groups present in this compound. Key expected vibrations include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methoxy group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from both the pyridine and benzene (B151609) rings in the 1450-1650 cm⁻¹ region.
C-O stretching: A strong, characteristic band for the aryl-alkyl ether linkage, usually seen as two bands (asymmetric and symmetric) around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
C-F stretching: A strong absorption band in the 1200-1300 cm⁻¹ region, characteristic of the carbon-fluorine bond.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. surfacesciencewestern.com It is particularly sensitive to symmetric vibrations and non-polar bonds. aps.org Therefore, the symmetric breathing modes of the pyridine and benzene rings are expected to be prominent in the Raman spectrum. researchgate.net The combination of FT-IR and Raman spectra allows for a more complete assignment of the molecule's vibrational modes. core.ac.uk
Table 2: Predicted FT-IR Data for this compound This table presents expected data based on the analysis of similar structures and general spectroscopic principles.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Rings |
| 2980-2850 | C-H Stretch | -OCH₃ Group |
| 1610-1580 | C=C/C=N Stretch | Pyridine Ring |
| 1590-1500 | C=C Stretch | Phenyl Ring |
| 1270-1230 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1250-1200 | C-F Stretch | Aryl Fluoride (B91410) |
| 1050-1020 | Symmetric C-O-C Stretch | Aryl Ether |
Mass Spectrometry (HRMS, LCMS) for Accurate Mass Determination and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining molecular weight and assessing compound purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀FNO), HRMS can confirm this composition by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is routinely used to assess the purity of a sample. A pure sample of this compound would ideally show a single peak in the chromatogram with a corresponding mass spectrum that confirms the molecular weight of the compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| HRMS | Molecular Formula | C₁₂H₁₀FNO |
| Calculated Exact Mass [M+H]⁺ | 204.0819 u | |
| LCMS | Purity Assessment | >95% (Typical) |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated system formed by the interconnected phenyl and pyridine rings in this compound gives rise to characteristic absorptions.
The spectrum is expected to show strong absorption bands corresponding to π-π* transitions within the aromatic system. scielo.org.za The extended conjugation between the two rings influences the position and intensity of these bands. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted biphenyl (B1667301) system. The electronic transitions are also influenced by the solvent polarity. researchgate.net
Table 4: Predicted UV-Vis Spectroscopic Data for this compound in Ethanol This table presents expected data based on the analysis of similar structures and general spectroscopic principles.
| λmax (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~210 | π → π* | Phenyl Ring |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 4 Methoxyphenyl Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. ajchem-a.comemerginginvestigators.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. For nitrogen-based drug molecules, a HOMO-LUMO gap typically in the range of 3.5-4.5 eV is often associated with appropriate stability and reactivity. emerginginvestigators.org DFT calculations for molecules with similar structural motifs, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have shown HOMO-LUMO gaps around 4.48 eV, indicating good kinetic stability. ajchem-a.com It is anticipated that 2-Fluoro-5-(4-methoxyphenyl)pyridine would exhibit a similar energy gap, reflecting a balance of stability and reactivity suitable for pharmaceutical applications.
Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's reactivity.
| Parameter | Formula | Description |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the global electrophilic nature of a molecule. |
This table outlines the key global reactivity descriptors calculated from HOMO and LUMO energies to predict the chemical behavior of this compound.
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com The MESP surface is plotted on a constant electron density surface, where different colors represent different electrostatic potential values.
Typically, regions of negative electrostatic potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the electronegative fluorine and nitrogen atoms, as well as the oxygen atom of the methoxy (B1213986) group. ajchem-a.compesquisaonline.net Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are generally found around the hydrogen atoms. ajchem-a.com Green areas represent regions of neutral potential. The MESP map provides a clear, intuitive picture of the molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding. ajchem-a.com
Quantum Chemical Studies on Molecular Geometry and Conformational Analysis
Quantum chemical calculations, particularly DFT, are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For this compound, these studies focus on bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and phenyl rings.
In a related compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, X-ray crystallography revealed that the two aromatic rings are not coplanar, exhibiting a dihedral angle of 37.93°. nih.gov It is expected that this compound would adopt a similarly twisted conformation to minimize steric hindrance between the rings. The bond lengths and angles are predicted to be within the normal ranges for aromatic C-C, C-H, C-N, C-F, and C-O bonds. niscpr.res.in Theoretical calculations allow for a detailed analysis of these geometric parameters, which are fundamental to understanding the molecule's shape and how it might interact with biological targets.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and analysis. For this compound, the prediction of 19F NMR chemical shifts and vibrational (FT-IR) frequencies are of particular interest.
DFT-based procedures have been developed to predict 19F NMR chemical shifts with a reasonable degree of accuracy, often with a root mean square error of around 3-4 ppm. rsc.orgresearchgate.net The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for studying molecular interactions. nih.gov Computational prediction of these shifts can aid in the assignment of experimental spectra and provide insights into the electronic effects within the molecule.
Similarly, vibrational frequencies can be calculated using DFT. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. ajchem-a.comresearchgate.netniscpr.res.in This analysis allows for the assignment of specific vibrational modes to different functional groups within the molecule, confirming its structural integrity.
| Spectroscopic Parameter | Computational Method | Typical Basis Set | Key Application |
| 19F NMR Chemical Shift | GIAO (Gauge-Including Atomic Orbital) with DFT | ωB97XD/aug-cc-pvdz | Predicting fluorine's electronic environment and aiding spectral assignment. rsc.org |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | 6-311++G(d,p) | Assigning vibrational modes and confirming molecular structure. ajchem-a.comniscpr.res.in |
| 1H & 13C NMR Chemical Shifts | GIAO with DFT | 6-311++G(d,p) | Predicting proton and carbon chemical shifts for structural elucidation. nih.gov |
This interactive data table summarizes the common computational approaches for predicting key spectroscopic parameters of this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions
While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility of this compound by simulating the movements of its atoms and bonds at a given temperature. This is particularly important for understanding the rotation around the bond connecting the two aromatic rings and the flexibility of the methoxy group.
In the context of drug design, MD simulations are invaluable for studying the interactions between a ligand (like this compound) and its biological target, such as a protein kinase. nih.gov These simulations can predict the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies. This information is crucial for understanding the mechanism of action and for optimizing the ligand's binding affinity.
Computational Drug Design Principles Applied to this compound Scaffolds
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.com Computational drug design principles are extensively applied to such scaffolds to develop new therapeutic agents, often targeting protein kinases in cancer therapy. nih.govmyskinrecipes.com
Ligand Design and Optimization Strategies
The design and optimization of ligands based on the this compound scaffold are driven by a systematic exploration of its chemical space to enhance potency, selectivity, and pharmacokinetic properties. Computational approaches are central to this iterative process, enabling the prediction of how structural modifications will impact biological activity.
A key strategy in the design of novel ligands involves bioisosteric replacement , where functional groups are substituted with others that have similar steric and electronic properties. For the this compound core, computational tools can model the effects of replacing the methoxy group with other substituents, such as halogens, small alkyl chains, or hydrogen bond donors/acceptors. Density Functional Theory (DFT) calculations are often employed to analyze the resulting changes in molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which are critical for understanding reactivity and interaction patterns.
Fragment-based drug design (FBDD) is another powerful strategy. Here, small molecular fragments that bind to specific pockets of a biological target are identified and then grown or linked to generate a more potent lead compound. The 2-fluoropyridine (B1216828) and 4-methoxyphenyl (B3050149) moieties of the parent compound can be considered as starting fragments. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are used to predict the binding modes of these fragments and guide their elaboration into more complex and effective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are instrumental in optimizing ligand design. By correlating the physicochemical properties of a series of this compound analogs with their biological activities, predictive models can be built. These models help in identifying the key structural features that govern potency and can guide the synthesis of new derivatives with improved therapeutic profiles.
| Strategy | Computational Tool | Application | Predicted Outcome |
| Bioisosteric Replacement | Density Functional Theory (DFT) | Analysis of electronic properties of analogs | Modulation of binding affinity and selectivity |
| Fragment-Based Drug Design | Molecular Docking, Molecular Dynamics | Elaboration of core fragments | Design of novel, potent inhibitors |
| QSAR/3D-QSAR | Statistical Modeling | Correlation of structure and activity | Prediction of activity for unsynthesized compounds |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands that can bind with high affinity and selectivity. When the crystal structure of a target protein is available, SBDD becomes a powerful tool for the development of inhibitors based on the this compound scaffold.
Molecular docking is a primary technique in SBDD. It predicts the preferred orientation of the ligand when bound to a target protein, as well as the binding affinity. For this compound and its derivatives, docking studies can reveal crucial interactions, such as hydrogen bonds formed by the pyridine nitrogen or the fluorine atom, and hydrophobic interactions involving the phenyl and methoxy groups. These insights are invaluable for designing modifications that enhance binding. For instance, the fluorine atom can modulate the pKa of the pyridine ring, influencing its ability to act as a hydrogen bond acceptor.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations can assess the stability of the predicted binding pose and calculate the binding free energy, offering a more accurate prediction of the ligand's affinity. These simulations can also reveal the role of water molecules in the binding site and identify conformational changes in the protein upon ligand binding.
The insights gained from these computational approaches can be used to design focused libraries of this compound analogs with a higher probability of success. For example, if docking and MD studies indicate a specific pocket in the active site is not fully occupied, new derivatives can be designed to extend into this pocket, potentially forming additional favorable interactions and increasing potency.
| Approach | Technique | Information Gained | Application in Design |
| Molecular Docking | Virtual screening of compound libraries | Binding pose, key interactions, initial affinity estimate | Prioritization of candidates for synthesis and testing |
| Molecular Dynamics | Stability of ligand-protein complex, binding free energy | Refinement of binding mode, understanding dynamic interactions | Optimization of lead compounds for improved affinity and stability |
Medicinal Chemistry and Biological Activity Studies of 2 Fluoro 5 4 Methoxyphenyl Pyridine Derivatives
Structure-Activity Relationship (SAR) Studies
The biological activity of derivatives of 2-fluoro-5-(4-methoxyphenyl)pyridine is intricately linked to their chemical structure. Modifications to the fluorine position, the methoxyphenyl group, and the introduction of additional substituents can significantly alter their pharmacological profile.
Impact of Fluorine Position and Substitution on Biological Activity
The introduction of fluorine into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. amegroups.cn The position of the fluorine atom on the pyridine (B92270) ring is a critical determinant of biological activity. For instance, in a series of imidazo[4,5-b]pyridine-based kinase inhibitors, the introduction of a fluoro substituent on the phenyl ring ortho or meta to a piperazine (B1678402) group altered the compound's potency and metabolic stability. tandfonline.com Specifically, an ortho-fluoro substitution was less potent in inhibiting hERG compared to the parent compound, while a meta-fluoro substitution displayed similar affinity. tandfonline.com
In the context of pyrimidine-based inhibitors, 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines have been identified as potent inhibitors of cyclin-dependent kinases CDK2 and CDK9. nih.gov The presence of the 5-fluoro substituent is a key feature for their biological activity. However, it's important to note that the biological impact of fluorine substitution is not always positive. In some pyridine derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity.
The strategic placement of fluorine can also enhance metabolic stability. For example, in the development of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, the inclusion of a fluorine atom at the C-5 position of the 1H-pyrazolo[3,4-b]pyridine core was found to increase metabolic stability and lead to lower clearance.
Role of the Methoxyphenyl Group in Molecular Recognition
In the context of anticancer agents, pyrazolo[3,4-b]pyridines featuring a 4-methoxyphenyl (B3050149) group have been synthesized and evaluated for their cytotoxicity. The position of the methoxy (B1213986) group on the phenyl ring can impact activity, with a 3,4-dimethoxyphenyl substitution showing improved anticancer activity against Hela cells compared to other substitutions. nih.gov Furthermore, in a series of pyridine-bridged combretastatin-A4 analogues, a 2,4-dimethoxy substitution on one of the phenyl rings led to a significant enhancement of antiproliferative activity. google.com
The methoxyphenyl group can also be a key pharmacophore for receptor interaction. For example, in a series of tandfonline.combenzothieno[3,2-d]pyrimidine derivatives designed as α1D-adrenergic receptor ligands, a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl moiety was a crucial component for high affinity. nih.gov
Effects of Additional Substituents and Scaffold Modifications
The biological activity of this compound derivatives can be further modulated by the introduction of additional substituents and modifications to the core scaffold. For instance, in the development of imidazo[4,5-b]pyridine-based kinase inhibitors, the addition of various heterocyclic groups at the 2-position of the imidazo[4,5-b]pyridine core significantly influenced the inhibitory potency against Aurora kinases and FLT3 kinase. tandfonline.comrjeid.com
Similarly, modifications to the linker between the core scaffold and appended functionalities can have a profound effect. In a series of pyridine-bridged combretastatin-A4 analogues, the nature of the linker and the substitution pattern on the phenyl rings were critical for cytotoxic potency and antitubulin activity. google.com The introduction of a nitrogen atom into the linker was found to be a favorable modification. google.com
Scaffold hopping, where the core structure is replaced with a bioisosteric equivalent, is another strategy to modulate activity. For example, replacing the pyridine ring in a kinase inhibitor with a pyrazolo[3,4-d]pyrimidine scaffold was explored in the design of new anti-angiogenic agents. google.com
Pharmacological Target Identification and Validation
Derivatives of this compound have been investigated for their activity against a range of pharmacological targets, including enzymes and receptors.
Enzyme Inhibition Studies (e.g., kinases, lipoxygenase, CYP17)
Kinases: The 2-fluoro-5-arylpyridine scaffold is a component of molecules designed as kinase inhibitors. For instance, imidazo[4,5-b]pyridine derivatives have been optimized as dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia. tandfonline.comrjeid.com In these series, substituents on the phenyl ring and the nature of the heterocyclic group at the 2-position of the imidazo[4,5-b]pyridine core were key determinants of inhibitory potency. tandfonline.comrjeid.com Furthermore, 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines have been identified as potent inhibitors of CDK2 and CDK9. nih.gov
Lipoxygenase: While direct inhibition of lipoxygenase by this compound itself is not extensively documented, related fluorinated compounds have been studied. For example, fluorinated chalcones have shown inhibitory activity against 5-lipoxygenase. mdpi.com The anti-inflammatory properties of some flavonoids are attributed to their ability to inhibit enzymes like cyclooxygenase and lipoxygenase. mdpi.com
CYP17: Pyridine-containing compounds have been investigated as inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis and a target for prostate cancer therapy. tandfonline.com Pyridine indole (B1671886) hybrids have been reported as potent CYP17A1 inhibitors, with some analogs showing greater potency than the approved drug abiraterone. tandfonline.comunibe.ch The inhibitory mechanism often involves the coordination of a heteroatom from the inhibitor to the heme iron in the enzyme's active site. unibe.ch
Receptor Modulation (e.g., mGluR2, α1d-adrenergic receptors, TLR7/8)
mGluR2: A derivative of this compound has been explored in the context of metabotropic glutamate (B1630785) receptor 2 (mGluR2) modulation. Specifically, a series of mGluR2 positive allosteric modulators (PAMs) were developed where the N-substitution and substitutions on the aryl ring were key areas for SAR exploration. nih.gov While the direct compound was not the final lead, this indicates the potential of this scaffold to interact with mGluR2.
α1d-adrenergic receptors: There is no direct evidence of this compound modulating α1d-adrenergic receptors. However, various pyridine and phenylpiperazine derivatives have been developed as ligands and antagonists for α1-adrenergic receptor subtypes. amegroups.cnnih.govwikipedia.org For example, a series of tandfonline.combenzothieno[3,2-d]pyrimidine derivatives bearing a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl moiety showed high affinity for the α1D-AR subtype. nih.gov This suggests that the broader structural class has potential for interaction with this receptor family.
TLR7/8: Toll-like receptors 7 and 8 (TLR7/8) are targets for immune modulation. While there is no specific data on this compound, various heterocyclic compounds, including imidazoquinolines and pyrimidine (B1678525) derivatives, are known to be potent TLR7/8 agonists. nih.govresearchgate.netresearchgate.net The substitution pattern on these scaffolds is critical for their activity and selectivity. For instance, in a series of benzanilide (B160483) derivatives, replacement of a trifluoromethyl group with a trifluoromethyl pyridine resulted in a dual TLR7/8 antagonist. nih.gov
Mechanistic Insights into Biological Activity at the Molecular Level
The biological activities of pyridine derivatives, including those structurally related to this compound, are often rooted in their specific interactions with biological macromolecules. Understanding these interactions at a molecular level is crucial for rational drug design and development.
Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule to its protein target. las.ac.cn Studies on various pyridine derivatives have provided insights into their potential mechanisms of action by identifying key interactions within the active sites of disease-relevant proteins.
For instance, docking studies on pyridine-based compounds have identified them as potential inhibitors of several kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov Molecular docking simulations of dihydropyridine (B1217469) derivatives have shown strong binding affinity to the active site of the JAK-2 receptor, a protein implicated in myeloproliferative neoplasms. las.ac.cn Similarly, other pyridine analogs have been evaluated as inhibitors of PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR), both significant targets in oncology. nih.govacs.org The binding is often stabilized by hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with key amino acid residues in the ATP-binding pocket of the kinases.
In other anticancer applications, 2-chloro-pyridine derivatives containing a flavone (B191248) moiety were investigated as potential telomerase inhibitors. sigmaaldrich.com Docking simulations showed that these compounds could fit into the active site of telomerase, suggesting a probable binding model for their inhibitory action. sigmaaldrich.com Furthermore, a structure-based drug discovery approach successfully identified pyridine derivatives as inhibitors of the Ketoacyl Synthase (KS) domain of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells. nih.gov The common ring structure of these hits was found to enable characteristic binding interactions with the FASN-KS domain. nih.gov
The pharmacological potential of pyridine derivatives is extensively evaluated through a variety of in vitro cellular assays. These tests are fundamental in determining the cytotoxic and antiproliferative effects of new compounds against cancer cell lines.
A range of novel pyridine derivatives has demonstrated significant cytotoxic activity against various human cancer cell lines. For example, in one study, twenty new pyridine derivatives were screened for their ability to suppress cell viability. qu.edu.qa Compound 9a, a notable derivative, reduced viability by 40% in MCF-7 (breast cancer) cells and 45% in HCT-116 (colon cancer) cells at a concentration of 100μM. qu.edu.qa Further investigation established a dose-response relationship, with compound 9a exhibiting an IC50 value of 20μM in MCF-7 cells. qu.edu.qa
Similarly, amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and evaluated for cytotoxicity using the MTT assay on HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer) cell lines. researchgate.net One particular compound, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide (compound 6d), showed high cytotoxicity against HeLa and PANC-1 cells with IC50 values of 2.8μM and 1.8μM, respectively. researchgate.net
The table below summarizes the in vitro cytotoxic activities of selected pyridine derivatives against various cancer cell lines.
| Compound/Derivative Class | Cell Line | Assay | Activity (IC50) | Source |
| Pyridine Derivative (Compound 9a) | MCF-7 (Breast) | WST-1 | 20 µM | qu.edu.qa |
| Pyridine Derivative (Compound 7b) | SKOV-3 (Ovarian) | WST-1 | Reduced viability by 35% at 100μM | qu.edu.qa |
| Pyridine Derivative (Compound 11) | SKOV-3 (Ovarian) | WST-1 | Reduced viability by 44% at 100μM | qu.edu.qa |
| Amide Derivative (Compound 6d) | HeLa (Cervical) | MTT | 2.8 µM | researchgate.net |
| Amide Derivative (Compound 6d) | PANC-1 (Pancreatic) | MTT | 1.8 µM | researchgate.net |
| Thiazolyl-Pyridine Hybrid (Compound 5) | A549 (Lung) | MTT | 3.32 µM | mdpi.com |
| Thiazolyl-Pyridine Hybrid (Compound 8a) | A549 (Lung) | MTT | 2.76 µM | mdpi.com |
| Pyridine-1,3,4-oxadiazole Hybrid (VII) | HepG2 (Liver) | MTT | 0.76–12.21 μM | acs.org |
| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one | HCT-116 (Colon) | Not Specified | Moderate antiproliferative activity | nih.gov |
Beyond direct cytotoxicity, studies have delved into how pyridine derivatives modulate specific cellular pathways and processes that are hallmarks of diseases like cancer. These investigations provide deeper mechanistic understanding of their therapeutic potential.
Several pyridine derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells. nih.govresearchgate.net For instance, compound 9a was found to induce apoptosis in MCF-7 cells. qu.edu.qa This was accompanied by the upregulation of pro-apoptotic proteins such as p53, Bax, and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2 and Mdm-2. qu.edu.qa Another study on pyridine derivatives identified apoptosis as the mode of cell death, noting a significant increase in the SubG0 cell population in flow cytometry analysis. nih.gov
Cell cycle analysis has revealed that some pyridine derivatives can cause cell cycle arrest, thereby halting proliferation. nih.gov N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives, for example, were found to induce a G2/M phase arrest in HCT-116 colon cancer cells, suggesting a potential antitubulin mechanism of action. nih.gov
Furthermore, these compounds can modulate key enzymes and signaling pathways. Pyridine derivatives have been identified as inhibitors of Fatty Acid Synthase (FASN), an enzyme whose overexpression is a survival strategy for cancer cells. nih.gov By inhibiting FASN, these compounds can induce metabolic stress, leading to selective cancer cell death. nih.gov Other derivatives have been developed as inhibitors for receptor-interacting protein 2 (RIP2) kinase, a target for inflammatory diseases. nih.gov
Therapeutic Applications and Preclinical Development Potential
The diverse biological activities of pyridine derivatives make them attractive candidates for therapeutic development, particularly in the fields of oncology and inflammation.
The pyridine scaffold is a fundamental component in a multitude of compounds investigated for anticancer properties. researchgate.netnih.gov These derivatives can inhibit cancer cell proliferation, trigger apoptosis, and interfere with molecular targets essential for tumor development. researchgate.net The inclusion of a fluorine atom, as seen in the parent compound, can enhance pharmacological properties like metabolic stability and target affinity, making fluorinated pyridines a subject of significant interest in medicinal chemistry. nih.govnih.gov
The anticancer potential of pyridine derivatives has been demonstrated across a wide spectrum of human cancer cell lines.
Breast Cancer: Derivatives have shown potent anti-proliferative activity against MCF-7 cells, inducing apoptosis through the modulation of key regulatory proteins like p53 and Bcl-2. acs.orgqu.edu.qa
Colon Cancer: Compounds have been evaluated against HCT-116 and Caco-2 cell lines, demonstrating growth inhibition and cytotoxicity. nih.govqu.edu.qarsc.org
Lung Cancer: Certain zinc(II) complexes with pyridine-based ligands showed potent growth inhibitory activity against A549 lung cancer cells, with one complex being more active than the clinical drug cisplatin. rsc.org Thiazolyl-pyridine hybrids also exhibited promising activity against this cell line. mdpi.com
Pancreatic and Cervical Cancer: Amide derivatives of 5-[2-(4-methoxyphenyl)pyridine] have displayed high cytotoxicity against PANC-1 and HeLa cell lines. researchgate.net
Liver Cancer: Pyridine-1,3,4-oxadiazole hybrids and other derivatives have been tested against HepG2 liver cancer cells, showing significant cytotoxic effects. nih.govacs.org
The table below highlights the anticancer activity of various pyridine derivatives.
| Derivative Class | Target/Mechanism | Cell Line(s) | Key Findings | Source |
| Pyridine Derivatives | Apoptosis Induction | MCF-7 (Breast), HCT-116 (Colon) | Induced apoptosis, upregulated p53, Bax; downregulated Bcl-2. | qu.edu.qa |
| Pyridine-1,3,4-oxadiazole Hybrids | PIM-1 Kinase Inhibition | MCF-7 (Breast), HepG2 (Liver) | Potent cytotoxicity, tumor inhibition in vivo. | acs.org |
| Amide Derivatives of 5-[2-(4-methoxyphenyl)pyridine] | Cytotoxicity | HeLa (Cervical), PANC-1 (Pancreatic) | High cytotoxicity with low micromolar IC50 values. | researchgate.net |
| FASN Inhibitors | Fatty Acid Synthase (FASN) Inhibition | HepG2 (Liver) | Induced apoptosis via metabolic stress. | nih.gov |
| Zn(II) Complexes with Pyridine Ligands | Apoptosis, ROS Elevation | A549 (Lung), MDA-MB-231 (Breast) | More active than cisplatin; induced apoptosis and ROS. | rsc.org |
In addition to their anticancer effects, pyridine derivatives have emerged as promising candidates for the treatment of inflammatory diseases. researchgate.neturan.ua Inflammation is a key pathogenic component in numerous conditions, and agents that can modulate inflammatory pathways are of great therapeutic interest. biointerfaceresearch.com
Several studies have highlighted the anti-inflammatory potential of this class of compounds. Pyridopyrimidinone derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Certain derivatives showed superior anti-inflammatory effects and better selectivity for COX-2 over COX-1, which may translate to a reduced risk of gastric side effects. nih.gov In a carrageenan-induced rat paw edema model, an established in vivo assay for inflammation, these compounds demonstrated significant anti-inflammatory activity, with some being more potent than the standard drug celecoxib. nih.gov
Other research has focused on synthesizing and evaluating different pyridine-based heterocyclic systems. Thiazolo[4,5-b]pyridine derivatives have demonstrated considerable anti-inflammatory effects in the carrageenan-induced edema model, with some compounds approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com Similarly, 4-amino-5-(pyridin-yl)-1,2,4-triazole-3-ylthio acetamide (B32628) derivatives have been synthesized as potential anti-inflammatory substances. uran.ua The structural inclusion of fluorine is also noted in the development of anti-inflammatory agents, as it can enhance potency and selectivity for targets such as the CB2 receptor and RIP2 kinase. nih.gov
Antiviral and Antibacterial Potential
The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in numerous compounds with therapeutic properties, including antimicrobial and antiviral agents. mdpi.commdpi.com The biological activity of pyridine-containing compounds can be enhanced by the presence of certain organic groups like methoxy and amino, or by the inclusion of additional heterocyclic rings. mdpi.com
While broad studies on pyridine derivatives have shown promise, specific research into the antiviral and antibacterial properties of this compound itself is not extensively documented in current literature. However, the activity of analogous structures provides insight into the potential of this chemical class. For instance, various isonicotinic acid hydrazide derivatives, which feature a pyridine core, have demonstrated significant antimicrobial activity against strains like S. aureus, B. subtilis, and E. coli, with some compounds showing efficacy comparable to standard drugs like norfloxacin (B1679917) and fluconazole. mdpi.com Similarly, other research has explored 2,4-diamino-5-benzylpyrimidine analogues, which incorporate a methoxy-substituted dihydroquinoline ring, for their potent and highly specific inhibition of bacterial dihydrofolate reductase (DHFR). nih.gov One such derivative showed an apparent Ki value for E. coli DHFR that was 13 times lower than the control drug, trimethoprim, along with outstanding in vitro activity against Gram-positive organisms. nih.gov
In the antiviral domain, compounds incorporating aryl groups into heterocyclic structures have been investigated. For example, 5-arylethynyl-2'-deoxyuridine derivatives have been found to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1), including drug-resistant strains. nih.govresearchgate.net Another compound, 2'-Fluoro-2'-deoxycytidine (2'-FdC), has demonstrated broad-spectrum antiviral activity against several bunyaviruses, such as Rift Valley fever virus (RVFV) and Heartland virus, with inhibitory concentrations in the low micromolar range. nih.gov
These examples underscore the potential of fluorinated and methoxy-substituted heterocyclic compounds in the development of new anti-infective agents. Although direct evidence for this compound is limited, the consistent activity of related structural motifs suggests that its derivatives could be a valuable area for future antimicrobial and antiviral research.
Table 1: Examples of Antimicrobial and Antiviral Activity in Related Heterocyclic Compounds
| Compound Class/Derivative | Target Organism/Virus | Observed Activity/Potency | Citation |
|---|---|---|---|
| Isonicotinic Acid Hydrazide Derivatives | S. aureus, B. subtilis, E. coli | Activity comparable to Norfloxacin | mdpi.com |
| 2,4-Diamino-5-[[...-methoxy-...-6(1H)quinolyl]methyl]pyrimidine | E. coli DHFR | Apparent Ki value 13x lower than trimethoprim | nih.gov |
| 5-Arylethynyl-2'-deoxyuridine Derivatives | Herpes Simplex Virus 1 (HSV-1) | Inhibition of viral replication | nih.govresearchgate.net |
Neurological Applications (e.g., PET Imaging Ligands for mGluR2)
Derivatives of the 2-fluoro-5-phenylpyridine (B1439632) scaffold are of significant interest in neuroscience, particularly for the development of Positron Emission Tomography (PET) imaging ligands targeting the metabotropic glutamate receptor 2 (mGluR2). nih.gov mGluR2 is a crucial therapeutic target for several neuropsychiatric disorders, including schizophrenia, anxiety, and depression, as its activation can reduce excessive glutamatergic signaling in the brain. nih.govnih.gov PET imaging allows for the non-invasive visualization and quantification of these receptors, aiding in disease diagnosis and the development of new drugs. nih.gov
Researchers have developed potent mGluR2 Negative Allosteric Modulators (NAMs) based on related structures. For example, a derivative of 3,4-dihydro-2H-pyrano[2,3-b]pyridine, [¹¹C]mG2N001 , was synthesized and characterized as a PET imaging ligand for mGluR2. nih.gov This compound, which features a 5-(2-fluoro-4-[¹¹C]methoxyphenyl) group, demonstrated high-contrast brain images in non-human primates, selectively accumulating in mGluR2-rich regions. nih.gov
In the pursuit of mGluR2 Positive Allosteric Modulators (PAMs) for PET imaging, other complex derivatives have been synthesized. nih.govbiorxiv.org One such ligand, [¹¹C]mG2P001 , incorporates a 2-[¹¹C]methoxy-4-(trifluoromethyl)phenyl moiety. nih.gov PET studies in rats and non-human primates confirmed its utility as an imaging ligand for mGluR2. nih.gov Further optimization of a 1,2,4-triazolopyridine series led to the development of [¹⁸F]mG2P026 , a PET ligand with enhanced PAM activity and brain permeability, making it a promising candidate for translation to human clinical studies. biorxiv.orgbiorxiv.org These studies collectively highlight the adaptability of the substituted phenylpyridine framework in creating highly specific ligands for neurological targets.
Table 2: Neurological Activity of 2-Fluoro-5-phenylpyridine Derivatives and Analogs
| Compound Name | Activity Type | Potency (IC50/EC50) | Target | Citation |
|---|---|---|---|---|
| [¹¹C]mG2N001 | mGluR2 NAM | IC50 = 6.0 nM (for lead compound) | mGluR2 | nih.gov |
| [¹¹C]mG2P001 | mGluR2 PAM | - | mGluR2 | nih.gov |
| [¹⁸F]mG2P026 | mGluR2 PAM | EC50 = 12 nM | mGluR2 | biorxiv.orgbiorxiv.org |
Other Emerging Biological Activities (e.g., insecticidal, fungicidal)
The incorporation of fluorine atoms and pyridine moieties is a common strategy in the design of modern agrochemicals due to their ability to favorably influence the physicochemical and biological properties of molecules. mdpi.com While specific studies on the insecticidal or fungicidal properties of this compound are not prominent, research on analogous structures provides valuable structure-activity relationship (SAR) insights.
In terms of fungicidal activity, researchers have designed and synthesized 2-phenylpyrimidine (B3000279) derivatives as novel inhibitors of the fungal enzyme CYP51. nih.gov By optimizing a lead compound, a derivative named C6 was identified that showed superior efficacy against seven common clinical fungal strains compared to the first-line drug fluconazole. nih.gov Additionally, pyrazoline derivatives incorporating a beta-methoxyacrylate pharmacophore have been developed, with some showing dual fungicidal and insecticidal properties. nih.gov These findings suggest that the 2-fluoro-5-arylpyridine scaffold, with its combination of a fluorine atom, a pyridine ring, and a methoxy-substituted phenyl group, represents a promising template for the development of novel pesticides.
Table 3: Insecticidal and Fungicidal Activity of Related Compounds
| Compound/Class | Activity Type | Target Organism | Observed Efficacy | Citation |
|---|---|---|---|---|
| 2-Phenylpyridine Derivatives | Insecticidal | Mythimna separata | 100% inhibition at 500 mg/L | mdpi.com |
| Compound 12q (meta-diamide) | Insecticidal | Plutella xylostella | 97.67% mortality at 1 mg/L | researchgate.netscielo.br |
| Compound C6 (2-phenylpyrimidine) | Fungicidal | Clinically relevant fungi | Superior to fluconazole | nih.gov |
| Compound 13 (pyrazoline) | Fungicidal | P. cubensis, S. fuliginea | IC50 = 26.6 and 57.6 µg/mL | nih.gov |
Table of Mentioned Compounds
| Compound Name | Chemical Name or Description |
|---|---|
| This compound | The core compound of interest. |
| Norfloxacin | A standard antibiotic drug. |
| Fluconazole | A standard antifungal drug. |
| Trimethoprim | A standard antibiotic drug. |
| [¹¹C]mG2N001 | 5-(2-Fluoro-4-[¹¹C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide |
| [¹¹C]mG2P001 | 2-((4-(2-[¹¹C]Methoxy-4-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-1-methyl-1H-imidazo[4,5-b]pyridine |
| [¹⁸F]mG2P026 | An [¹⁸F]-labeled 1,2,4-triazolopyridine derivative. |
| BINA | (1R,2R)-N1-(pyridin-2-ylmethyl)-N2-(5-thiopyridin-2-yl)-1,2-diphenylethane-1,2-diamine |
| Compound 12q | N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide |
| Compound C6 | A 2-phenylpyrimidine derivative targeting fungal CYP51. |
| Compound 13 | 1-aceto-3-[m-[o-(E-1-methoxycarboxyl-2-methoxy)-1-yl]benzyloxy]phenyl-5-(benzo- nih.govresearchgate.net-dioxolyl)-4,5-dihydro-pyrazoline |
Applications in Active Pharmaceutical Ingredient Api Intermediate Synthesis
2-Fluoro-5-(4-methoxyphenyl)pyridine as a Building Block in Complex Pharmaceutical Syntheses
The utility of this compound as a building block stems from the reactivity of its constituent parts. The fluorine atom at the 2-position of the pyridine (B92270) ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities. Furthermore, the biaryl structure, typically synthesized via cross-coupling reactions, serves as a core scaffold for a variety of targeted therapies, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. nih.govacs.orgnih.govnih.govmdpi.com
While specific, publicly disclosed API syntheses directly employing this compound are not extensively documented in readily available literature, the synthesis of structurally related compounds provides a clear indication of its potential applications. For instance, the synthesis of various 2-arylpyridines is achieved through Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds. nih.govnih.gov This methodology is fundamental in constructing the biaryl core of many pharmaceutical agents.
The synthesis of a related compound, 2-amino-5-fluoropyridine, serves as an important intermediate for the peptide deformylase inhibitor LBM415, highlighting the role of fluorinated pyridines in the development of novel antibiotics. researchgate.net The initial step often involves the coupling of a boronic acid or ester with a halogenated pyridine.
A representative synthesis of a similar biaryl pyridine, 2-Fluoro-5-(4-fluorophenyl)pyridine, involves the palladium-catalyzed Suzuki coupling of 5-bromo-2-fluoropyridine (B45044) with 4-fluorophenylboronic acid. google.com This reaction proceeds with high yield and is a standard procedure in medicinal chemistry for accessing such biaryl structures.
Table 1: Representative Synthesis of a 2-Fluoro-5-arylpyridine Derivative
| Reactants | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| 5-Bromo-2-fluoropyridine, 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 373 K | 85% | google.com |
This table illustrates a common and effective method for the synthesis of the core structure of compounds like this compound, which can then be further elaborated into more complex drug molecules.
Convergent Synthesis Strategies Utilizing the Pyridine Core
The structure of this compound is well-suited for convergent synthetic approaches. The molecule can be conceptually disconnected into two main fragments: the 2-fluoropyridine (B1216828) unit and the 4-methoxyphenyl (B3050149) unit. These fragments can be synthesized and functionalized independently before being coupled together, typically via a Suzuki-Miyaura, Stille, or other palladium-catalyzed cross-coupling reactions.
An example of a convergent strategy that could be applied to the synthesis of derivatives of this compound is seen in the development of new Factor Xa (FXa) inhibitors. nih.gov In these syntheses, different molecular fragments are prepared and then combined using "click chemistry" or other efficient coupling reactions to assemble the final complex molecule. nih.gov This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Table 2: Conceptual Convergent Synthesis Approach
| Fragment A | Fragment B | Coupling Reaction | Resulting Core Structure |
| Functionalized 2-Fluoropyridine | Functionalized 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | This compound derivative |
| Functionalized 2-Halopyridine | Organostannane of 4-methoxyphenyl | Stille Coupling | 2-Functionalized-5-(4-methoxyphenyl)pyridine |
This table outlines how a convergent approach can be envisioned for the synthesis of various derivatives based on the this compound scaffold, allowing for flexibility and efficiency in drug discovery programs.
Scalability and Industrial Relevance of Synthetic Routes
The transition of a drug candidate from laboratory-scale synthesis to industrial production presents numerous challenges, including cost-effectiveness, safety, and environmental impact. Therefore, the scalability of the synthetic route is a critical factor in the development of any new pharmaceutical agent.
The industrial relevance of intermediates like this compound is tied to the demand for the APIs they are used to produce. While specific large-scale production data for this exact compound is not publicly available, the methods used for its synthesis are common in industrial processes. Suzuki-Miyaura couplings, for example, are widely used in the pharmaceutical industry for the large-scale production of biaryl compounds.
The development of continuous flow chemistry has offered significant advantages for the synthesis of APIs and their intermediates, including improved safety, consistency, and scalability. beilstein-journals.orgmdpi.com These technologies can be particularly beneficial for reactions that are exothermic or involve hazardous reagents. The synthesis of various heterocyclic compounds, including pyridines, has been successfully adapted to flow processes.
Challenges in scaling up the synthesis of fluorinated heterocycles often relate to the handling of fluorinating agents and the control of regioselectivity in the fluorination steps. google.comgoogle.com However, the synthesis of this compound typically involves the coupling of pre-fluorinated building blocks, which can circumvent some of these difficulties. Patents for the synthesis of related fluorinated pyridines, such as 2,3-difluoro-5-chloropyridine, indicate active research into scalable and efficient manufacturing processes for this class of compounds. google.com
The market for related fluorinated pyridine intermediates, such as 2-fluoro-5-methoxypyridine, suggests a commercial demand for these types of building blocks in the pharmaceutical and agrochemical industries. google.com This indicates the industrial relevance of developing robust and scalable synthetic routes for compounds like this compound.
Future Perspectives and Research Directions
Development of More Sustainable and Efficient Synthetic Methodologies
The future of synthesizing 2-fluoro-5-arylpyridines, including 2-Fluoro-5-(4-methoxyphenyl)pyridine, is increasingly geared towards green and sustainable chemistry. Traditional synthesis methods often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. rasayanjournal.co.in Modern approaches aim to mitigate these issues by employing techniques that are more environmentally friendly, cost-effective, and efficient. citedrive.comresearchgate.netnih.gov
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to dramatically reduce reaction times (from hours to minutes) and increase product yields, while often leading to purer products. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a final product, which incorporates most of the atoms of the starting materials. rasayanjournal.co.in This approach reduces waste, simplifies procedures, and aligns with the principles of atom economy. nih.gov
Novel Catalytic Systems: Research is ongoing to develop new catalysts that are more efficient and environmentally benign. This includes transition-metal-free methods, which avoid the use of expensive and potentially toxic heavy metals. For example, an efficient, catalyst-free method for the amination of 2-fluoropyridine (B1216828) using inexpensive acetamidine (B91507) hydrochloride as the ammonia (B1221849) source has been developed. rsc.orgresearchgate.net
Advanced Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bond between the pyridine (B92270) ring and the phenyl group. nih.gov Recent studies have explored optimizing this reaction for heteroaryl compounds, for instance by using pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with heteroaryl boronic acids, which can be performed under milder conditions and tolerates the presence of water and oxygen to some extent. nih.govnih.gov
Efficient Fluorination and Derivatization: Facile and regioselective methods for introducing the fluorine atom are critical. One promising route involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as effective and versatile precursors for creating 2-fluoropyridines under mild, metal-free conditions. acs.orgnih.gov This method is also adaptable for radiosynthesis with Fluorine-18 (B77423), which is crucial for developing imaging agents. acs.orgnih.gov
These evolving synthetic strategies promise to make the production of this compound and its analogs more scalable, economical, and sustainable.
Exploration of Novel Biological Targets and Therapeutic Areas
The 2-fluoropyridine moiety is a privileged scaffold in drug discovery, and derivatives are being explored for a wide range of diseases. The introduction of fluorine can significantly enhance a compound's pharmacological profile, including its metabolic stability and bioavailability. nih.gov
Future research will likely focus on several key therapeutic areas:
Oncology: Fluorinated pyridine derivatives have shown promise as anti-cancer agents. For instance, novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.gov Furthermore, radiolabeled pyridine derivatives are being developed as Positron Emission Tomography (PET) imaging agents to target the PD-1/PD-L1 immune checkpoint, which could help in selecting patients for immunotherapy and monitoring treatment response. nih.gov
Neuropsychiatric and Neurodegenerative Disorders: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. Fluorinated pyridines are being actively investigated in this space. A derivative of this compound has been synthesized and radiolabeled as a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for several neuropsychiatric conditions. nih.gov Other fluorinated radioligands are being designed to image myelin, which is crucial for understanding diseases like multiple sclerosis. nih.gov Advanced PET tracers are also being developed to detect tau protein aggregation in Alzheimer's disease and to monitor neuroinflammation. numberanalytics.comnih.gov
Infectious Diseases: Urease is an enzyme essential for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Novel benzimidazole (B57391) derivatives containing a fluorophenyl group have demonstrated potent urease inhibition, suggesting a potential therapeutic strategy for preventing infections caused by ureolytic bacteria. wikipedia.org
The versatility of the this compound structure allows for modifications that can be tailored to interact with a diverse array of biological targets, opening up new avenues for drug discovery.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Key applications of AI/ML in this context include:
High-Throughput Virtual Screening (HTVS): AI algorithms can screen vast virtual libraries containing billions of molecules to identify potential candidates with a high binding affinity for a specific biological target. drugtargetreview.comvalencelabs.com This dramatically narrows the field of compounds that need to be synthesized and tested in the lab. drugtargetreview.com
Predictive Modeling (Q SAR): Quantitative Structure-Activity Relationship (QSAR) models use ML to learn the relationship between a molecule's chemical structure and its biological activity. youtube.com For a given scaffold, these models can predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates. youtube.com
ADMET Prediction: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). ML models can be trained to predict these properties early in the discovery process, allowing researchers to filter out compounds that are likely to fail later on. valencelabs.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. youtube.com By providing the model with desired properties (e.g., high affinity for a target, low predicted toxicity), it can generate novel chemical structures, including variations of the this compound scaffold, that chemists can then synthesize. youtube.com
Synthetic Route Optimization: AI can also assist in planning the most efficient way to synthesize a target molecule. By analyzing vast databases of chemical reactions, AI tools can propose synthetic routes that are likely to have higher yields or lower costs. drugtargetreview.com
Advanced Preclinical Characterization and Translational Research for Drug Candidates
Translational research is the process of "translating" discoveries from preclinical studies into clinical applications for patients. nih.gov For drug candidates derived from the this compound scaffold, advanced imaging and characterization techniques are vital for successful translation. nih.govfrontiersin.org
A cornerstone of this process is the use of molecular imaging, particularly Positron Emission Tomography (PET). youtube.com By replacing the stable fluorine-19 atom with the positron-emitting isotope fluorine-18 (¹⁸F), a compound can be transformed into a radiotracer. This allows for non-invasive, real-time visualization and quantification of the drug's behavior in a living organism. youtube.comcriver.com
Key aspects of advanced preclinical characterization include:
In Vivo Imaging and Target Engagement: PET imaging with an ¹⁸F-labeled version of a drug candidate can confirm that the compound reaches its intended target (e.g., a receptor in the brain or a tumor), and at what concentration. criver.com This provides invaluable information that cannot be obtained from in vitro assays alone.
Biodistribution Studies: These studies determine where a compound accumulates in the body. nih.gov By quantifying the uptake in various organs (e.g., liver, kidneys, bone) versus the target tissue, researchers can identify potential off-target effects and calculate the expected radiation dose for human studies. nih.gov
Pharmacokinetic Modeling: Dynamic PET scans, often combined with arterial blood sampling, allow for detailed pharmacokinetic modeling. This helps to understand the rates of absorption, distribution, metabolism, and clearance of the drug candidate, which is essential for determining its potential as a therapeutic.
Theranostics: The concept of theranostics involves using a diagnostic test (like a PET scan) to identify patients who are most likely to benefit from a specific therapy. A radiolabeled compound can first be used for imaging to confirm the presence of the target; subsequently, a similar compound carrying a therapeutic radioisotope can be used to treat the disease. mdpi.com
These advanced preclinical methods provide a much clearer picture of a drug candidate's potential for success, bridging the critical gap between laboratory discovery and clinical reality. nih.govfrontiersin.org
Q & A
Q. What synthetic routes are commonly employed to prepare 2-Fluoro-5-(4-methoxyphenyl)pyridine, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine intermediates and substituted aryl boronic acids. For example, fluorophenylpyridine derivatives are prepared by reacting 5-bromo-2-fluoropyridine with 4-methoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with Na₂CO₃ as a base at 80–100°C . Key parameters include:
- Catalyst loading : 2–5 mol% Pd to avoid side reactions.
- Temperature control : Excess heat may lead to dehalogenation or decomposition.
- Protecting groups : Methoxy groups require inert conditions to prevent demethylation.
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on a combination of:
- X-ray crystallography : Determines bond lengths, angles, and spatial arrangement (e.g., related fluorophenylpyridines show dihedral angles ~5–10° between aromatic rings) .
- NMR spectroscopy :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; pyridine protons show splitting due to fluorine coupling (e.g., H-6 at δ 8.2–8.5 ppm as a doublet, J = 5–7 Hz).
- ¹⁹F NMR : Single peak near δ -110 ppm for the fluorine substituent.
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 234.08 (calculated for C₁₂H₁₀FNO⁺).
Table 1 : Representative Crystallographic Data for Analogous Compounds
| Compound | Bond Length (Å) | Dihedral Angle (°) | Space Group |
|---|---|---|---|
| 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol | 1.34 (C-F) | 8.2 | P2₁/c |
| (-)-Trans-4-(4-fluorophenyl)piperidine | 1.41 (C-N) | 12.5 | P2₁2₁2₁ |
Advanced Research Questions
Q. How do substituent positions (fluoro, methoxy) influence the compound’s biological activity?
- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) analyses:
- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For example, fluorinated pyridines in CYP1B1 inhibitors show 10-fold higher activity than non-fluorinated analogs .
- Methoxy group : Electron-donating effects increase π-π stacking with aromatic residues in enzyme active sites (e.g., CYP1B1 inhibition IC₅₀ = 0.011 μM for 2-(pyridin-3-yl)estradiol derivatives) .
Experimental approach : - Synthesize analogs with substituents at C-2, C-3, or C-4 positions.
- Test inhibitory activity via enzyme assays (e.g., ethoxyresorufin-O-deethylase for CYP1B1).
- Compare docking scores (AutoDock Vina) to correlate substituent position with binding affinity.
Q. What computational strategies predict the compound’s interaction with biological targets like CYP1B1?
- Methodological Answer : Molecular docking and DFT studies are critical:
Q. Docking :
Q. DFT calculations :
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity.
- Map electrostatic potential surfaces to predict reactive sites for electrophilic attack.
Q. MD simulations :
Q. How can structural modifications enhance the compound’s efficacy as a corrosion inhibitor?
- Methodological Answer : Pyridine derivatives inhibit corrosion via adsorption on metal surfaces. Strategies include:
- Introducing electron-withdrawing groups (e.g., -CF₃) to increase adsorption strength (ΔG°ads < -40 kJ/mol indicates chemisorption) .
- Adding methyl groups at C-2/C-6 to enhance steric protection (e.g., 90% inhibition efficiency at 200 ppm in 0.5 M H₂SO₄) .
Experimental validation : - Perform electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance.
- Use AFM/SEM to visualize surface morphology post-inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
